N–H⋯O Chain Motif in Crystal Packing
In the single-crystal X-ray structure of N-(2-cyanophenyl)-3-(trifluoromethyl)benzamide (isomer 2CN3CF3), the crystal packing is primarily stabilized by an N–H⋯O hydrogen-bonded chain motif [1]. In contrast, certain other positional isomers (e.g., 4CN3CF3 and 3CN4CF3) do not exhibit this N–H⋯O chain; instead, their packing relies on O⋯π and N–H⋯N interactions [1]. The presence or absence of the N–H⋯O chain directly affects the mechanical and thermal stability of the crystalline solid.
| Evidence Dimension | Dominant supramolecular interaction motif in the crystal lattice |
|---|---|
| Target Compound Data | N–H⋯O hydrogen-bonded chain present |
| Comparator Or Baseline | Isomers 4CN3CF3 and 3CN4CF3: N–H⋯O chain absent; packing primarily via O⋯π and N–H⋯N interactions |
| Quantified Difference | Qualitative difference: distinct packing motif (chain vs. non-chain) |
| Conditions | Single-crystal X-ray diffraction at 100 K; crystals grown from suitable solvents |
Why This Matters
Crystal packing directly influences bulk physicochemical properties (melting point, solubility, hygroscopicity) that are critical for formulation, handling, and storage in procurement and downstream applications.
- [1] Mandal, K.; Chopra, D. Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides. Acta Crystallographica Section B 2025, 81, 266–282. View Source
